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molecular formula C9H10O4 B8503963 4-Hydroxy-3-methylmandelic acid

4-Hydroxy-3-methylmandelic acid

Cat. No. B8503963
M. Wt: 182.17 g/mol
InChI Key: RBQYTVXHDIGUCS-UHFFFAOYSA-N
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Patent
US05356966

Procedure details

32.4 g (0.30 mol) of o-cresol are dissolved in 150 ml of 2N sodium hydroxide solution under a nitrogen atmosphere. After cooling to +5° C., 4.8 g (0.12 mol) of sodium hydroxide and 13.3 ml (0.12 mol) of 50% aqueous glycolic acid are added, and the reaction mixture is stirred at room temperature for 4 hours. A further 0.12 mol of sodium hydroxide and glycolic acid (a total of 0.36 mol) is added twice after 4 hours each time. The reaction mixture is then stirred for another 12 hours, neutralised with concentrated hydrochloric acid and washed twice with 75 ml of petroleum ether. The aqueous phase is then acidified with concentrated hydrochloric acid and extracted several times with ether. The organic phases are combined, dried over magnesium sulfate and concentrated on a vacuum rotary evaporator, giving 30.1 g (55%) of 4-hydroxy-3-methylmandelic acid, melting point 115°-120° C.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.12 mol
Type
solvent
Reaction Step Three
Quantity
13.3 mL
Type
reactant
Reaction Step Four
Quantity
4.8 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([OH:13])(=[O:12])[CH2:10][OH:11].Cl>[OH-].[Na+]>[OH:7][C:6]1[CH:5]=[CH:4][C:3]([CH:10]([OH:11])[C:9]([OH:13])=[O:12])=[CH:2][C:1]=1[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)O
Name
Quantity
0.12 mol
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
13.3 mL
Type
reactant
Smiles
C(CO)(=O)O
Name
Quantity
4.8 g
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to +5° C.
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for another 12 hours
Duration
12 h
WASH
Type
WASH
Details
washed twice with 75 ml of petroleum ether
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a vacuum rotary evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C=C(C(C(=O)O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 137.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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